methyl 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound features a dichlorobenzyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole core reacts with 3,4-dichlorobenzyl chloride in the presence of a base.
Esterification: The carboxylic acid group of the pyrazole derivative is then esterified using methanol in the presence of a catalytic amount of acid to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The amino group in the pyrazole ring can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Esterification: Methanol and a catalytic amount of sulfuric acid (H₂SO₄) are commonly used.
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Amine Derivatives: Resulting from the reduction of the nitro group.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Ester Derivatives: Methyl esters formed from the esterification reaction.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of methyl 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, leading to modulation of biological pathways. The presence of the dichlorobenzyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with a single chlorine atom on the benzyl group.
Methyl 3-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate: Similar pyrazole core but with a different substitution pattern on the phenyl ring.
Uniqueness: The presence of the dichlorobenzyl group in methyl 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate provides unique chemical and biological properties compared to similar compounds. This can lead to differences in reactivity, binding affinity, and biological activity.
Properties
IUPAC Name |
methyl 3-amino-1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-19-12(18)8-6-17(16-11(8)15)5-7-2-3-9(13)10(14)4-7/h2-4,6H,5H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUXWFUHDYVNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1N)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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